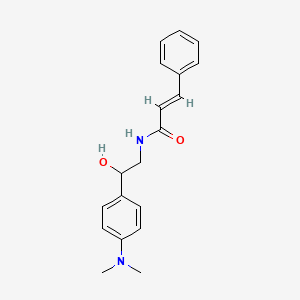

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-21(2)17-11-9-16(10-12-17)18(22)14-20-19(23)13-8-15-6-4-3-5-7-15/h3-13,18,22H,14H2,1-2H3,(H,20,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYPNNJSHCHWMZ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method is the condensation reaction between cinnamic acid and N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)amine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

Antioxidant Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide has been studied for its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Research indicates that this compound can enhance the expression of antioxidant proteins, leading to increased levels of glutathione, a vital antioxidant in cells. In HepG2 cell models, the compound demonstrated significant luciferase activity, indicating its potential as an Nrf2 activator and its protective effects against oxidative damage induced by tert-butyl hydroperoxide .

Neuroprotective Effects

The compound has also been evaluated for its anticonvulsant properties. A study synthesized various N-(2-hydroxyethyl)cinnamamide derivatives and assessed their anticonvulsant activities using the maximal electroshock (MES) test. Results showed that certain derivatives exhibited promising anticonvulsant effects with lower neurotoxicity compared to traditional antiepileptic drugs like carbamazepine. Specifically, some compounds demonstrated a protective index that suggests they could be safer alternatives for managing seizures .

Anticancer Potential

Recent investigations into the anticancer properties of cinnamamide derivatives have highlighted their efficacy against various cancer cell lines. For instance, studies have shown that specific modifications in the structure of cinnamamide derivatives can enhance their cytotoxicity against colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation and apoptosis .

Dermatological Applications

This compound is also being explored for its potential in dermatological formulations. Its antioxidant properties may protect skin cells from oxidative stress and inflammation, making it a candidate for skincare products aimed at preventing skin aging and damage from environmental factors .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the compound's efficacy in activating the Nrf2 pathway and exhibiting neuroprotective effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By inducing the expression of antioxidant enzymes and other protective proteins, the compound helps mitigate the effects of reactive oxygen species (ROS) and other harmful agents.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Compound 5 (N-trans-Cinnamoyl-p-hydroxy phenethylamine)

Compound 4 (3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)

N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide (CAS 2068137-94-8)

Unnamed Compound (Similarity: 0.83)

- Structure: Not fully disclosed, but high structural overlap suggests a dimethylamino-phenyl-hydroxyethyl core with variations in the acyl group .

- Implications : High similarity may indicate comparable bioactivity, though empirical data are lacking.

Functional Group Variations

2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate

- Structure: Contains a cinnamate ester and hydroxyimino-acetamide group instead of a cinnamamide .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Structure: Diethylamino-ethyl chain attached to phenylacetamide .

- Properties: Increased lipophilicity (logP ~2.8) due to the diethylamino group, contrasting with the target compound’s balance of polar and nonpolar regions .

Data Table: Key Structural and Bioactive Comparisons

*Estimated based on structural divergence.

Research Findings and Implications

- Anti-Inflammatory Potential: Natural analogs with hydroxyl/methoxy groups (e.g., Compounds 4, 6, 7 in ) show IC₅₀ values <17.21 µM, suggesting the target compound’s dimethylamino group could further optimize activity by improving solubility and receptor interactions .

- Synthetic Feasibility: highlights challenges in synthesizing dimethylamino-phenyl derivatives due to steric hindrance, requiring optimized coupling reagents .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide is a synthetic compound classified under the cinnamamide derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cinnamamide backbone with a dimethylamino group and a hydroxyethyl group , which contribute to its unique chemical properties and biological activities. The presence of these functional groups influences its interaction with biological targets.

1. Antioxidant Activity

Research indicates that cinnamamide derivatives, including this compound, can activate the Nrf2/ARE pathway . This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.

- Luciferase Assay Results: In studies, certain derivatives showed a significant increase in luciferase activity in HepG2 cells, indicating robust activation of the Nrf2/ARE pathway. For instance, compound 1g demonstrated a 15.6-fold increase in activity compared to controls at 10 µM concentration .

2. Anticonvulsant Activity

Cinnamamide derivatives have also been evaluated for their anticonvulsant properties. In a study involving the maximal electroshock (MES) test, compounds similar to this compound exhibited promising results:

- Median Effective Dose (ED50): Compounds showed ED50 values around 17 mg/kg, indicating their potential as anticonvulsants with lower toxicity compared to traditional medications like carbamazepine .

Biological Activity Data Table

| Compound Name | Biological Activity | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| N-(2-hydroxyethyl)cinnamamide | Anticonvulsant | 17.7 | 154.9 | 8.8 |

| Compound 1g (N-phenyl derivative) | Antioxidant (Nrf2 activator) | - | - | - |

Study on Hepatocyte Protection

A significant study highlighted the protective effects of N-phenyl cinnamamide derivatives against oxidative stress in hepatocytes. Treatment with these compounds led to increased synthesis of glutathione and enhanced expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) .

Anticonvulsant Screening

In another investigation focused on anticonvulsant activities, various N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and tested. The results indicated that these compounds not only exhibited anticonvulsant effects but also had favorable toxicity profiles, making them potential candidates for further development in epilepsy treatment .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide, and how can reaction efficiency be optimized?

The compound can be synthesized via amide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF under nitrogen protection. For example, similar derivatives were synthesized with yields of 45–57% using optimized molar ratios of reactants (e.g., 1:1.2 substrate-to-reagent ratio) and controlled temperatures (0–25°C). Column chromatography with gradients of ethyl acetate/hexane is critical for purification . To improve efficiency, consider varying solvents (e.g., dichloromethane for better solubility) or using microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Essential for verifying the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2 protons) and the cinnamamide aromatic protons (δ ~7.2–7.8 ppm). The hydroxyl group in the 2-hydroxyethyl moiety typically appears as a broad singlet (~δ 5.2 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, a molecular ion at m/z 380.4 aligns with the expected molecular formula .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

Kinase inhibition assays (e.g., EGFR tyrosine kinase) are commonly used, as structural analogs have shown activity against kinase targets. Use recombinant enzymes and measure IC50 values via fluorescence-based ADP-Glo assays . Cell viability assays (e.g., MTT in cancer cell lines) can also screen for cytotoxic effects.

Advanced Research Questions

Q. How can researchers address low yields in the amide coupling step during synthesis?

Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

- Alternative coupling agents : Replace EDC/HOBt with HATU or PyBOP for improved activation.

- Microwave irradiation : Enhances reaction kinetics (e.g., 50°C for 30 minutes vs. 24 hours at room temperature).

- Protecting group strategies : Temporarily protect the hydroxyl group to reduce side reactions .

Q. How to resolve discrepancies between experimental NMR data and computational predictions (e.g., DFT-calculated shifts)?

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm coupling between protons and carbons.

- Use deuterated solvents to eliminate solvent peak interference.

- Cross-validate with variable-temperature NMR to assess dynamic effects (e.g., rotamers in the cinnamamide moiety) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Structural modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) on the phenyl ring.

- Salt formation : Use hydrochloride salts of the dimethylamino group (pKa ~8.5) to enhance solubility at physiological pH.

- Co-solvents : Use cyclodextrin complexes or DMSO/PEG 400 formulations for preclinical testing .

Q. How to design analogs to enhance target potency while reducing off-target effects?

- Structure-activity relationship (SAR) studies : Modify substituents on the cinnamamide phenyl group (e.g., electron-withdrawing groups for increased kinase binding).

- Proteome-wide selectivity screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinase interactions .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein (e.g., EGFR) upon compound treatment.

- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells to confirm mechanism .

Methodological Notes

- Stability assessment : Store the compound at -20°C in anhydrous DMSO to prevent hydrolysis of the amide bond. Monitor degradation via HPLC-UV (λmax ~270 nm for cinnamamide) .

- Metabolic stability : Use liver microsomal assays (human or rodent) with LC-MS/MS to quantify parent compound depletion and identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.